molecular formula C13H15N3O5S B2582525 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1421533-31-4

4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2582525
CAS No.: 1421533-31-4
M. Wt: 325.34
InChI Key: KRJUPOXAZOPSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in scientific literature as a privileged scaffold for developing novel antibacterial agents . Its molecular structure integrates a benzamide core linked to a 1,3,4-oxadiazole ring, a configuration known to confer significant biological activity. The methanesulfonyl group and the 2-methoxyethyl side chain are key functional modifications that influence the compound's physicochemical properties, potentially enhancing its solubility and interaction with biological targets. The primary research value of this compound lies in the investigation of new therapeutic strategies against drug-resistant bacterial pathogens. Compounds within this structural class have demonstrated potent, broad-spectrum activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL . Furthermore, select N-(1,3,4-oxadiazol-2-yl)benzamides have also shown promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae . Mechanistic studies on closely related analogs indicate that this class of compounds can exhibit multi-targeting mechanisms of action, which contributes to a low propensity for resistance development in bacterial models . Proposed mechanisms include the disruption of menaquinone biosynthesis, essential protein functions (such as DnaX, Pol IIIC, and BirA), and induction of iron starvation in bacterial cells . Some derivatives are also known to inhibit specific pathways like trans-translation or lipoteichoic acid biosynthesis, while others demonstrate membrane depolarizing activity . Researchers can utilize this compound as a key chemical tool to probe these novel antibacterial pathways and to establish structure-activity relationships (SAR). Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-20-8-7-11-15-16-13(21-11)14-12(17)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUPOXAZOPSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the methanesulfonyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the benzamide group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to partially or fully reduced oxadiazole rings.

Scientific Research Applications

4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Key Substituents on Oxadiazole Key Substituents on Benzamide Molecular Weight logP* Biological Target
Target Compound 2-Methoxyethyl 4-Methanesulfonyl ~422.4 (calc) ~2.1 TrxR, CAs (hypothetical)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl ~581.7 ~3.8 TrxR (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) Furan-2-yl Cyclohexyl(ethyl)sulfamoyl ~534.6 ~3.5 TrxR (C. albicans)
6a (N-([4-(5-(Ethylthio)-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) Ethylthio Sulfonyl ~397.4 ~2.8 hCA II
Compound 3 (N-(((5-(2-Bromophenyl)-oxadiazol-2-yl)amino)methyl)benzamide) 2-Bromophenyl Aminomethyl ~402.3 ~3.2 GSK-3β
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-oxadiazol-2-yl]benzamide 3-Methoxyphenyl Dipropylsulfamoyl ~517.6 ~4.0 Not specified

*logP values estimated using Molinspiration or similar tools.

Key Observations:

  • Substituent Bulk and Lipophilicity: The target compound’s 2-methoxyethyl group and methanesulfonyl substituent confer moderate lipophilicity (logP ~2.1), enhancing solubility compared to bulkier analogs like LMM5 (logP ~3.8) .
  • Enzyme Binding: LMM5 and LMM11, with larger sulfamoyl groups (e.g., cyclohexyl(ethyl)), exhibit potent antifungal activity via TrxR inhibition . In contrast, the target compound’s methanesulfonyl group may favor interactions with CAs or other sulfonamide-sensitive targets .
  • Electron-Withdrawing Effects: Bromophenyl (Compound 3) and ethylthio (6a) groups enhance electrophilicity, improving binding to kinases (e.g., GSK-3β) or CAs .

Physicochemical and Pharmacokinetic Properties

  • Drug-Likeness: The target compound complies with Lipinski’s rules (MW <500, logP <5), unlike analogs like Compound 4 (logP >5) .
  • Synthetic Feasibility: Yields for 1,3,4-oxadiazole derivatives range from 24% (e.g., compound 23 in ) to 73% (compound 5a in ) .

Biological Activity

4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which have garnered attention for their potential biological activities, particularly as antibacterial agents. The structure of this compound suggests that it may possess unique properties due to the presence of the oxadiazole ring and the methanesulfonyl group.

  • Molecular Formula : Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b}
  • Molecular Weight : Approximately 400 g/mol (exact value may vary based on specific substituents)

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms by which these compounds exert their effects include:

  • Inhibition of Bacterial Growth : Studies have shown that oxadiazol-containing compounds can inhibit bacterial growth through various pathways. For instance, some compounds have been identified as inhibitors of trans-translation in bacteria, a critical process for protein synthesis .
  • Membrane Depolarization : Certain derivatives lead to depolarization of bacterial membranes, which disrupts cellular homeostasis and contributes to bacterial cell death .
  • Multi-targeting Antibiotics : Recent findings suggest that some oxadiazol derivatives can target multiple bacterial pathways, including menaquinone biosynthesis and essential protein regulation .

Biological Activity Data

The following table summarizes the biological activity data for selected related compounds within the same class:

Compound NameMIC (µg/mL)Target BacteriaNotes
HSGN-940.25MRSAInhibits lipoteichoic acid biosynthesis
HSGN-2200.06MRSAMulti-targeting antibiotic
HSGN-2370.25Neisseria gonorrhoeaeHigh tolerability in human cell lines
KKL-350.5Various Gram-positiveInhibitor of trans-translation

Case Studies

Several studies have highlighted the efficacy of N-(1,3,4-oxadiazol-2-yl)benzamides:

  • Study on MRSA : A comparative study demonstrated that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit remarkable antibacterial activity against MRSA strains with low MIC values. The study also indicated a low propensity for resistance development over prolonged exposure .
  • Gastrointestinal Absorption : Research on HSGN-238 revealed its potential for high systemic absorption when administered orally, making it a candidate for treating gonococcal infections .
  • Proteomic Analysis : Global proteomics and RNA expression analysis conducted on S. aureus treated with HSGN compounds provided insights into their multi-targeting mechanisms and highlighted pathways impacted by these treatments .

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